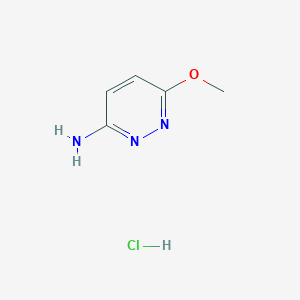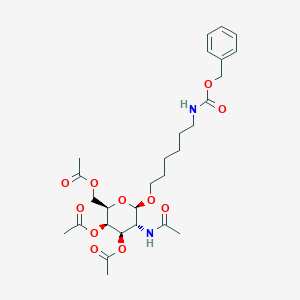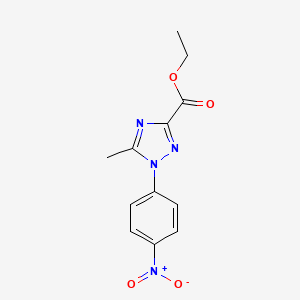
4-(5-Acetyl-2-thienyl)benzonitrile
Overview
Description
“4-(5-Acetyl-2-thienyl)benzonitrile” is a chemical compound with the molecular formula C13H9NOS and a molecular weight of 227.28 . It is used in various fields including organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
The synthesis of “this compound” involves reaction conditions with potassium acetate and {1,3-bis (2,6-diethylaniline)acenaphthylenyl-4,5-imidazolium-2-ylidene}PdCl 2 - (pyridine) in N,N-dimethyl acetamide at 130℃ for 12 hours in an inert atmosphere within a sealed tube .Scientific Research Applications
Antimicrobial Activity
- Kumar et al. (2022) investigated the synthesis and antimicrobial activity of derivatives including benzonitrile compounds. Their study highlighted the potential of these compounds in combating bacterial and fungal infections (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
Polymerization Activators
- Kütahya et al. (2017) reported the use of thienothiophene derivatives, related to benzonitrile, in photoinduced metal-free atom transfer radical polymerization, highlighting their efficiency in activating and deactivating polymerization (Kütahya et al., 2017).
Antitumor Activity
- Bera et al. (2021) synthesized a benzonitrile derivative and investigated its antitumor activity against U937 cancer cells, providing insights into its potential as a therapeutic agent (Bera et al., 2021).
Radical Reaction Research
- Min et al. (1979) explored the radical reaction of acetone with aromatic compounds including benzonitrile, contributing to the understanding of electrophilic properties in chemical reactions (Min, Aksenov, Vinogradov, & Nikishin, 1979).
Electrolyte Additive in Batteries
- Huang et al. (2014) utilized 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium-ion batteries, demonstrating its impact on improving battery stability and capacity (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).
Cycloaddition Reactions
- Lukevics et al. (1999) investigated the cycloaddition reactions of nitrile oxides to thiophene derivatives, adding to the knowledge of organic synthesis and reaction mechanisms (Lukevics et al., 1999).
Synthesis of Isoxazoles
- Nunno and Scilimati (1987) synthesized 3-aryl-4, 5-dihydro-5-hydroxy-1,2-oxazoles using benzonitrile oxides, contributing to the field of heterocyclic chemistry (Nunno & Scilimati, 1987).
Cancer Treatment Research
- Pilon et al. (2020) synthesized Iron(II)-Cyclopentadienyl compounds including benzonitrile derivatives, demonstrating strong activity against colorectal and breast cancer cells (Pilon et al., 2020).
properties
IUPAC Name |
4-(5-acetylthiophen-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c1-9(15)12-6-7-13(16-12)11-4-2-10(8-14)3-5-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAAEYTWXCCAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![1-[(2-Fluorophenyl)methyl]-3-methylurea](/img/structure/B3106577.png)